molecular formula C13H13NOS B14527858 N,N-Dimethyl-4-phenylthiophene-2-carboxamide CAS No. 62403-30-9

N,N-Dimethyl-4-phenylthiophene-2-carboxamide

Cat. No.: B14527858
CAS No.: 62403-30-9
M. Wt: 231.32 g/mol
InChI Key: KIOOKGPJFUVUJL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenylthiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which is characterized by a five-membered ring containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of phase-transfer catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N,N-Dimethyl-4-phenylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

CAS No.

62403-30-9

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N,N-dimethyl-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C13H13NOS/c1-14(2)13(15)12-8-11(9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

KIOOKGPJFUVUJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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